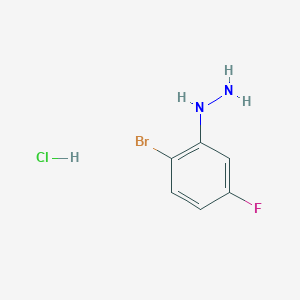

(2-溴-5-氟苯基)肼盐酸盐

描述

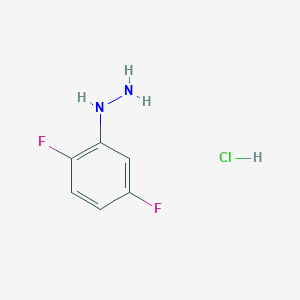

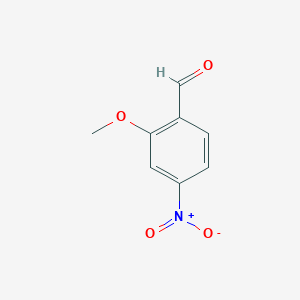

The compound "(2-Bromo-5-fluorophenyl)hydrazine hydrochloride" is a derivative of phenylhydrazine, which is a class of organic compounds containing a phenyl ring attached to a hydrazine moiety. The presence of bromo and fluoro substituents on the phenyl ring suggests that this compound could be of interest in various chemical reactions and might possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of related phenylhydrazine derivatives typically involves multiple steps, including nitration, Sandmeyer reaction, reduction, and diazotization processes. For instance, the synthesis of 5-bromo-2-methyl phenylhydrazine hydrochloride was achieved through a series of reactions starting from p-toluidines, with an overall yield of 30% . Similarly, the synthesis of 4-chloro-2-fluorophenylhydrazine from 2-fluoroaniline involved acylation, chlorination, and hydrolysis, followed by diazotization and reduction, yielding the target product with high purity . These methods could potentially be adapted for the synthesis of "(2-Bromo-5-fluorophenyl)hydrazine hydrochloride".

Molecular Structure Analysis

The molecular structure of phenylhydrazine derivatives is often characterized using spectroscopic techniques such as IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, including bond lengths, angles, and the spatial arrangement of the substituents on the phenyl ring. For example, the crystal structure of a related compound showed intermolecular hydrogen bonding and the orientation of benzene rings .

Chemical Reactions Analysis

Phenylhydrazine derivatives can participate in various chemical reactions, including condensation with aldehydes to form hydrazones and subsequent cyclization to produce oxadiazoline derivatives . The reactivity of these compounds can be influenced by the substituents on the phenyl ring, which can affect the electron density and steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical properties such as melting point, solubility, and stability of phenylhydrazine derivatives can vary widely depending on the nature of the substituents. For example, the melting point of 4-chloro-2-fluorophenylhydrazine was reported to be in the range of 59-60°C . The chemical properties, including reactivity towards other chemical species, acidity or basicity of the hydrazine group, and the potential for forming hydrogen bonds, are also critical aspects of these compounds. Theoretical computations, such as Density Functional Theory (DFT) studies, can provide insights into the electronic structure and potential reactivity of these molecules .

科学研究应用

生物和环境样品的荧光探针开发一项研究描述了将比率荧光探针用于检测生物和水样中的肼。该探针具有大的斯托克斯位移和低的检测限,突出了 (2-溴-5-氟苯基)肼盐酸盐等肼衍生物在环境监测和生物成像中的潜力 (Zhu 等,2019).

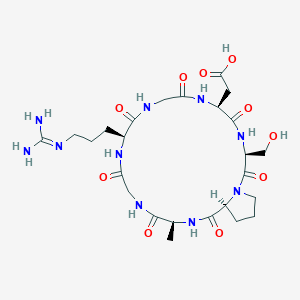

衍生物合成用于结构表征另一个研究途径涉及由 (2-溴-5-氟苯基)肼盐酸盐合成 2-芳基-3-N-丙酰基-5-(2-溴-5-氟苯基)-1,3,4-恶二唑啉衍生物。这些衍生物已被研究其结构性质,展示了该化学物质在创造结构多样的化合物中的作用 (盛平,2006).

用于荧光性质的复杂合成该化合物还被用于合成新的酰肼铜(II)配合物。这些配合物已被分析其晶体结构和荧光性质,强调了 (2-溴-5-氟苯基)肼盐酸盐在材料科学和分子工程领域的潜力 (常正,2012).

药学应用此外,由 (2-溴-5-氟苯基)肼盐酸盐合成的某些衍生物已筛选出对肿瘤细胞系的细胞毒性活性,表明该化学物质在治疗剂开发中的潜力 (Flefel 等,2015).

分子结构和药物相互作用研究该化合物还被用于合成和表征各种衍生物,例如 3-(5-溴-2-噻吩基)-1-(4-氟苯基)-3-乙酰基-2-吡唑啉。这些衍生物已被研究其分子结构、Hirshfeld 表面、光谱研究和分子对接研究,表明该化合物与药物设计和相互作用研究相关 (Sathish 等,2018).

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

属性

IUPAC Name |

(2-bromo-5-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZCDIBJUUNWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride | |

CAS RN |

60481-35-8 | |

| Record name | Hydrazine, (2-bromo-5-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60481-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)